molecular formula C23H21N3O3 B2545708 2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899939-64-1

2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2545708
CAS No.: 899939-64-1
M. Wt: 387.439
InChI Key: PQCBAEKHVSITLM-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic framework comprising a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a pyridine ring and substituted with an ethoxy group at position 7 and a phenol moiety at position 2.

Properties

IUPAC Name

2-(7-ethoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-2-28-21-12-7-9-16-19-14-18(15-8-3-4-11-20(15)27)25-26(19)23(29-22(16)21)17-10-5-6-13-24-17/h3-13,19,23,27H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCBAEKHVSITLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article aims to summarize the current understanding of its biological activity, including potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C21_{21}H19_{19}N3_3O2_2
  • Molecular Weight : 349.4 g/mol
  • CAS Number : 900003-73-8

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural features, which allow it to interact with various biological targets. Research indicates that compounds in this class exhibit significant anticancer , anti-inflammatory , and antimicrobial properties.

Anticancer Activity

Recent studies have shown that derivatives of the benzo[e]pyrazolo[1,5-c][1,3]oxazine scaffold demonstrate potent anticancer effects. For instance:

  • Cytotoxicity : Compounds similar to this compound have been tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), showing IC50_{50} values ranging from 2.43 to 14.65 µM .

The anticancer activity is believed to be mediated through several mechanisms:

  • Microtubule Destabilization : Some derivatives inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs), thereby disrupting cell proliferation pathways .

Anti-inflammatory Activity

Compounds with similar structures have also been identified as selective inhibitors of cyclooxygenase (COX) enzymes:

  • Selectivity for COX-2 : Certain derivatives exhibited higher selectivity for COX-2 over COX-1, making them potential candidates for anti-inflammatory therapies .

Antimicrobial Activity

The benzo[e]pyrazolo[1,5-c][1,3]oxazine derivatives have shown promise against various microbial strains:

  • Antibacterial and Antifungal Effects : Studies indicate that these compounds can inhibit the growth of specific bacterial and fungal pathogens .

Research Findings and Case Studies

A comprehensive review highlighted several key findings regarding the biological activities of pyrazole derivatives:

Activity TypeSpecific FindingsReferences
AnticancerIC50_{50} values against MDA-MB-231 and HepG2
Anti-inflammatorySelective COX-2 inhibition with significant efficacy
AntimicrobialEffective against multiple bacterial strains

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity
Research indicates that compounds containing pyrazolo structures often exhibit significant antioxidant properties. Studies have demonstrated that derivatives of this compound can scavenge free radicals and inhibit oxidative stress-related pathways, which are implicated in various diseases such as cancer and neurodegenerative disorders .

2. Antimicrobial Properties
The compound has shown promising results in antimicrobial assays against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of bacterial growth. This suggests potential applications in developing new antibiotics or antimicrobial agents .

3. Anticancer Potential
The unique structural features of 2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol may contribute to its anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cells through various mechanisms including modulation of signaling pathways involved in cell survival and proliferation.

4. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown activity against lipoxygenase enzymes, which are involved in inflammatory responses. This positions the compound as a candidate for treating inflammatory diseases .

Case Studies

Case Study 1: Antioxidant Activity Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and evaluated their antioxidant activity using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited superior antioxidant capabilities compared to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Testing
A comprehensive study assessed the antimicrobial efficacy of the compound against common pathogens. Using disc diffusion methods, several derivatives were tested for their inhibitory effects on bacterial growth. The findings revealed that some derivatives had comparable efficacy to conventional antibiotics, highlighting their potential as new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

  • Target Compound : Benzo[e]pyrazolo[1,5-c][1,3]oxazine fused with pyridine.
  • 4-Chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol (): Shares the same core but substitutes the 7-ethoxy group with a 4-chloro-phenol.
  • Pyrazolo[1,5-a]pyrimidin-7(4H)-ones (Evidences 6–8): Simpler pyrazolo-pyrimidinone cores lack the benzo-fused oxazine ring, reducing steric bulk but possibly diminishing stability. For example, MK80 () incorporates a 2-chlorophenyl group, which may enhance halogen bonding but lacks the ethoxy group’s solubility-modifying effects .

Substituent Effects

Compound Key Substituents Functional Implications
Target Compound 7-Ethoxy, 2-phenol, pyridin-2-yl Enhanced H-bonding; moderate lipophilicity
4-Chloro analog () 4-Chloro, 2-phenol, pyridin-2-yl Increased electronegativity; altered H-bonding
MK85 () 3,5-Bis(trifluoromethyl)phenyl High electronegativity; improved metabolic stability
MK13 () 3,5-Dimethoxyphenyl Electron-donating groups; potential solubility enhancement

The ethoxy group in the target compound balances lipophilicity and polarity, contrasting with the trifluoromethyl groups in MK85, which confer metabolic resistance but may reduce solubility . The phenol group in the target compound and its 4-chloro analog enables stronger hydrogen bonds compared to methoxy or nitro groups in MK13 and MK49 () .

Hydrogen Bonding and Crystal Packing

The phenol and pyridine groups in the target compound facilitate diverse hydrogen-bonding networks, as described in ’s analysis of Etter’s graph set theory.

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